3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate
Description
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate is a complex organic compound with a unique structure that includes a carbamoylhydrazino group and a methylpropionate moiety
Properties
CAS No. |
96804-68-1 |
|---|---|
Molecular Formula |
C9H19N3O3 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
methyl 3-[dimethylamino(methylcarbamoyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C9H19N3O3/c1-7(8(13)15-5)6-12(11(3)4)9(14)10-2/h7H,6H2,1-5H3,(H,10,14) |
InChI Key |
JYIZWQRMQMCBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C(=O)NC)N(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate typically involves multiple steps, starting with the preparation of the carbamoylhydrazino group. This can be achieved through the reaction of hydrazine with a suitable carbamate precursor under controlled conditions. The resulting intermediate is then reacted with 2-methylmethylpropionate in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate involves its interaction with specific molecular targets and pathways. The carbamoylhydrazino group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. The methylpropionate moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylpropionate: A closely related compound with a similar structure but different functional groups.
2,2-Dimethyl-1-methylcarbamoylhydrazino-2-methylpropionate: Another similar compound with variations in the positioning of functional groups.
Uniqueness
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
